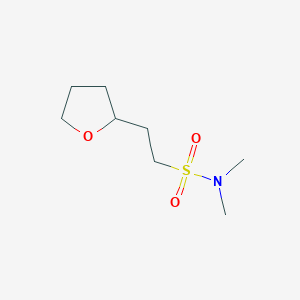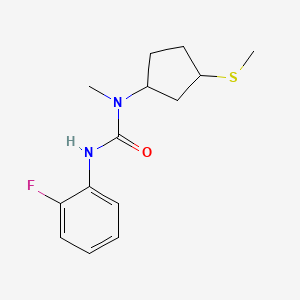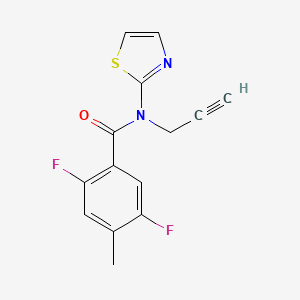![molecular formula C8H15NO3S B7583012 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583012.png)
7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane (known as MS-275) is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. MS-275 works by inhibiting 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes, which are involved in the regulation of gene expression. By inhibiting 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonanes, MS-275 promotes the acetylation of histones, leading to changes in gene expression that can result in tumor cell death.
Mécanisme D'action
The mechanism of action of MS-275 involves the inhibition of 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes. 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonanes are responsible for the deacetylation of histones, which can lead to the repression of gene expression. MS-275 binds to the active site of 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes, preventing them from deacetylating histones. This results in the accumulation of acetylated histones, which can lead to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MS-275 are primarily related to its ability to inhibit 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes. This can lead to changes in gene expression that can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. MS-275 has also been shown to have anti-inflammatory effects and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MS-275 in lab experiments is its ability to selectively inhibit 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes. This makes it a useful tool for studying the role of 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonanes in various cellular processes. However, one limitation of using MS-275 is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for the study of MS-275. One area of interest is the development of more selective 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane inhibitors that can target specific 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane isoforms. Another area of interest is the combination of MS-275 with other drugs or therapies to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of MS-275 and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
MS-275 can be synthesized using a multi-step process that involves the reaction of 4-aminobutyric acid with 4-methylsulfonylbenzaldehyde to form 7-methylsulfonyl-2-oxa-7-azaspiro[4.4]non-3-ene. This intermediate is then treated with hydrogen peroxide and formic acid to produce MS-275.
Propriétés
IUPAC Name |
7-methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(10,11)9-4-2-8(6-9)3-5-12-7-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIHMRFCLXKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)

![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone](/img/structure/B7582964.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)


![4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole](/img/structure/B7582980.png)
![2-(4-Fluorophenyl)-6-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)pyridazin-3-one](/img/structure/B7582995.png)
![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)
![(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)
